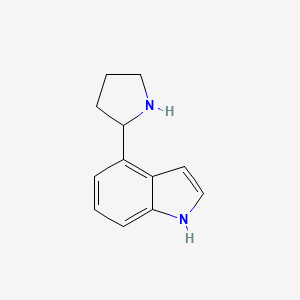

4-((2S)Pyrrolidin-2-YL)indole

Description

Context as a Chiral Indole-Pyrrolidine Heterocyclic System

The fusion of indole (B1671886) and pyrrolidine (B122466) rings creates a hybrid structure with unique three-dimensional characteristics. The pyrrolidine ring, being a saturated heterocycle, is non-planar and can adopt various conformations, a phenomenon known as "pseudorotation". researchgate.net This flexibility allows for a thorough exploration of the pharmacophore space. researchgate.net The stereogenicity of the carbon atoms in the pyrrolidine ring is a key feature, as different stereoisomers can exhibit distinct biological profiles due to varied binding modes with enantioselective proteins. researchgate.netnih.gov The development of such chiral molecules is a significant area of research, with methods like biocatalytic intramolecular C(sp3)–H amination being engineered to construct chiral pyrrolidines and indolines. nih.govacs.org

Significance of the Indole Moiety in Medicinal Chemistry and Drug Discovery

The indole ring system is a cornerstone in medicinal chemistry, recognized for its wide-ranging biological activities. mdpi.com It is a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a five-membered nitrogen-containing pyrrole (B145914) ring. ijpsr.info

The indole nucleus is considered a "privileged scaffold" due to its ability to bind to a variety of biological targets with high affinity. ijpsr.infonih.gov This versatility has led to the development of numerous indole-containing drugs with diverse therapeutic applications, including antiviral, antibacterial, antimalarial, and anti-tumor agents. mdpi.com Its unique property of mimicking protein structures and reversibly binding to enzymes contributes to its widespread presence in both natural products and synthetic drugs. ijpsr.info Many natural products, such as the essential amino acid tryptophan and the neurotransmitter serotonin (B10506), contain the indole core. mdpi.com

The structural versatility of the indole scaffold allows for extensive chemical modifications, which can significantly alter the biological activity of the resulting compounds. mdpi.com This has been a key factor in the discovery of new drugs with improved efficacy and safety profiles. mdpi.com

Significance of the Pyrrolidine Moiety in Medicinal Chemistry and Drug Discovery

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is another critical scaffold in drug discovery. nih.govnih.gov It is a core structure in many biologically active molecules and natural alkaloids. nih.gov

The pyrrolidine moiety is highly valued for its ability to impart desirable physicochemical properties to a molecule, such as increased water solubility and the ability to form hydrogen bonds, which can enhance binding affinity to biological targets. tandfonline.commdpi.com Its three-dimensional structure, resulting from its sp³-hybridized carbons, allows for better space exploration compared to planar aromatic rings. researchgate.net This non-planar nature is a key feature in many natural products and has been exploited in the design of new synthetic molecules. nih.gov

Pyrrolidine derivatives have demonstrated a wide array of pharmacological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and anticonvulsant effects. nih.gov The stereochemistry of the pyrrolidine ring plays a crucial role in its biological activity, with different isomers often showing different potencies and selectivities. nih.gov

Overview of Research Trajectories for Indole-Pyrrolidine Hybrid Structures

The combination of indole and pyrrolidine moieties in a single molecule, as seen in 4-((2S)Pyrrolidin-2-YL)indole, is a strategic approach in drug design aimed at creating novel compounds with enhanced or synergistic biological activities. Research into these hybrid structures is an active and promising area.

Studies have focused on synthesizing and evaluating various indole-pyrrolidine hybrids for a range of therapeutic targets. For instance, spirooxindole pyrrolidine-linked indole and imidazole (B134444) heterocyclic hybrids have been investigated for their antifungal properties. nih.govfrontiersin.org The synthesis of complex spiro heterocyclic compounds involving the cycloaddition of azomethine ylides with oxindoles highlights the innovative synthetic strategies being employed to create these molecules. rsc.org

Furthermore, research has explored the development of indole-based hybrids for conditions like Alzheimer's disease, with some derivatives showing potential as multitarget-directed agents. mdpi.com The antiproliferative activity of new 5-chloro-indole-2-carboxylate derivatives containing a pyrrolidine moiety has also been a subject of investigation. mdpi.com These research efforts underscore the potential of indole-pyrrolidine hybrids as a source of new therapeutic agents. The synergy between the "privileged" indole scaffold and the versatile pyrrolidine ring offers a rich platform for the discovery of next-generation drugs.

Data Tables

Table 1: Properties of Constituent Moieties

| Moiety | Key Features | Role in Medicinal Chemistry |

| Indole | Bicyclic aromatic heterocycle ijpsr.info | Privileged scaffold, mimics protein structures, binds to diverse biological targets ijpsr.infonih.gov |

| Pyrrolidine | Five-membered saturated nitrogen heterocycle nih.govnih.gov | Versatile scaffold, improves physicochemical properties, provides 3D structural diversity researchgate.nettandfonline.commdpi.com |

Table 2: Examples of Bioactive Indole and Pyrrolidine Derivatives

| Compound Class | Biological Activity | Reference |

| Indole-Isoxazolone Hybrids | Cytotoxic | ijpsr.info |

| Benzothiazole derivatives with indole moiety | Antitumor | ijpsr.info |

| Spirooxindole pyrrolidine-linked indole hybrids | Antifungal | nih.govfrontiersin.org |

| Polyhydroxylated pyrrolidine derivatives | Aldose reductase inhibition | |

| Pyrrolidine-2,5-dione-acetamides | Anticonvulsant | nih.gov |

Structure

3D Structure

Properties

Molecular Formula |

C12H14N2 |

|---|---|

Molecular Weight |

186.25 g/mol |

IUPAC Name |

4-pyrrolidin-2-yl-1H-indole |

InChI |

InChI=1S/C12H14N2/c1-3-9(12-5-2-7-13-12)10-6-8-14-11(10)4-1/h1,3-4,6,8,12-14H,2,5,7H2 |

InChI Key |

GURUZCANVNBVDG-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(NC1)C2=C3C=CNC3=CC=C2 |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Characterization of 4 2s Pyrrolidin 2 Yl Indole and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of organic molecules, including 4-((2S)-pyrrolidin-2-yl)indole and its derivatives. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

¹H NMR spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms within a molecule. For indole (B1671886) derivatives, characteristic signals are observed for the aromatic protons of the indole ring and the aliphatic protons of the pyrrolidine (B122466) ring. For instance, in a related compound, 4-(indol-3-yl)-2-pyrrolidone, the structure was confirmed by ¹H NMR spectroscopy. researchgate.net

Specific chemical shifts (δ) are indicative of the electronic environment of the protons. For example, the indole NH proton typically appears as a broad singlet at a high chemical shift. The aromatic protons on the indole ring exhibit complex splitting patterns due to spin-spin coupling. The protons on the pyrrolidine ring also show characteristic multiplets. heteroletters.orgnih.gov

Table 1: Representative ¹H NMR Data for Indole-Pyrrolidine Analogs

| Compound | Solvent | Key ¹H NMR Chemical Shifts (δ, ppm) |

|---|---|---|

| 4-(Indol-3-yl)-2-pyrrolidone | - | Confirmed by ¹H NMR researchgate.net |

| 6-Methoxy-N1-(4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)-4-(pyrrolidin-1-yl)benzene-1,3-diamine | CDCl₃ | 8.55–8.52 (m, 1H), 8.34 (d, J = 5.3 Hz, 1H), 8.17 (s, 1H), 7.81 (s, 1H), 7.58 (s, 1H), 7.42–7.39 (m, 1H), 7.36–7.30 (m, 2H), 7.02 (d, J = 5.3 Hz, 1H), 6.73 (s, 1H), 3.90 (s, 3H), 3.88 (s, 3H), 3.09–3.06 (m, 4H), 1.99–1.95 (m, 4H) nih.gov |

| Ethyl 5-chloro-3-((4-(2-methylpyrrolidin-1-yl)phenethylamino)methyl)-1H-indole-2-carboxylate | CDCl₃ | 9.25 (s, 1H, indole NH), 7.70 (d, J = 1.7 Hz, 1H, Ar-H), 7.24–2.23 (m, 2H, Ar-H), 7.01 (d, J = 8.5 Hz, 2H, Ar-H), 6.50 (d, J = 8.6 Hz, 2H, Ar-H), 4.33 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 4.19 (s, 2H, CH₂NHCH₂CH₂), 3.84–3.80, (m, 1H, pyrrolidin-H), 3.44–3.34 (m, 1H, pyrrolidin-H), 3.17–3.06 (m, 1H, pyrrolidin-H), 2.89 (t, J = 7.1 Hz, 2H, NHCH₂CH₂), 2.74 (t, J = 7.1 Hz, 2H, NHCH₂CH₂), 2.10–1.90 (m, 3H, pyrrolidin-H), 1.73–1.63 (m, 1H, pyrrolidin-H), 1.36 (t, J = 7.1 Hz, 3H, OCH₂CH₃), 1.15 (d, J = 6.2 Hz, 3H, CHCH₃) mdpi.com |

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. Each unique carbon atom in 4-((2S)-pyrrolidin-2-yl)indole gives rise to a distinct signal. The chemical shifts of the carbon atoms in the indole ring are typically found in the aromatic region (δ 100-140 ppm), while the pyrrolidine carbons appear in the aliphatic region.

The chemical structure of various pyrrolidine-2,5-dione derivatives has been confirmed using ¹³C NMR spectra. heteroletters.org For instance, the ¹³C NMR spectrum of a synthesized pyrrolidine-2,5-dione derivative showed signals at specific chemical shifts corresponding to the methyl group, the pyrrolidine-2,5-dione ring, and the indole fragment. heteroletters.org

Table 2: Representative ¹³C NMR Data for Indole-Pyrrolidine Analogs

| Compound | Solvent | Key ¹³C NMR Chemical Shifts (δ, ppm) |

|---|---|---|

| Pyrrolidine-2,5-dione derivative | CDCl₃ | 20.60 (methyl group), 27.80 and 165.66 (Pyrrolidine-2,5-dione ring), 107.50, 114.90-116.76, 123.52-124.32, 128.96-130.14 and 134.44 (indole fragment) heteroletters.org |

| 6-Methoxy-N1-(4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)-4-(pyrrolidin-1-yl)benzene-1,3-diamine | CDCl₃ | 162.3, 160.2, 157.2, 141.4, 138.0, 135.2, 131.1, 131.0, 126.1, 125.7, 122.6, 122.1, 121.3, 114.3, 109.8, 107.7, 107.6, 103.4, 56.9, 51.4, 33.4, 24.1 nih.gov |

| 5-Chloro-3-((4-(pyrrolidin-1-yl)phenethylamino)methyl)-1H-indole-2-carboxylic acid | DMSO-d₆ | 166.30, 146.76, 140.14, 136.77, 133.07, 130.16, 129.70, 127.25, 125.03, 123.34, 122.03, 113.90, 112.24, 47.99, 45.13, 40.33, 34.20, 25.54 mdpi.com |

Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Nuclear Overhauser Effect Spectroscopy (NOESY), are instrumental in assembling the complete molecular structure. acs.orgnih.gov HSQC correlates proton and carbon signals, identifying which protons are attached to which carbons. acs.orgnih.gov NOESY reveals through-space correlations between protons that are in close proximity, which is crucial for determining the stereochemistry and conformation of the molecule. acs.orgnih.govresearchgate.net For example, the structure of 4-(indol-3-yl)-2-pyrrolidone derivatives has been confirmed by 1H-13C HMQC and 1H-1H NOESY spectroscopy methods. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of 4-((2S)-pyrrolidin-2-yl)indole would show characteristic absorption bands corresponding to the N-H stretch of the indole and pyrrolidine rings, C-H stretches of the aromatic and aliphatic portions, and C=C stretches of the indole ring. For instance, the IR spectrum of a synthesized pyrrolidin-2,5-dione derivative showed absorption bands at 3430, 3260, and 1712 cm⁻¹. heteroletters.org

Table 3: Characteristic IR Absorption Frequencies for Indole-Pyrrolidine Analogs

| Functional Group | Characteristic Absorption (cm⁻¹) | Reference |

|---|---|---|

| N-H Stretch (Indole, Pyrrolidine) | ~3400-3200 | heteroletters.orgresearchgate.net |

| C-H Stretch (Aromatic) | ~3100-3000 | researchgate.net |

| C-H Stretch (Aliphatic) | ~3000-2850 | researchgate.net |

| C=O Stretch (in derivatives) | ~1712 | heteroletters.org |

| C=C Stretch (Aromatic) | ~1600-1450 | tandfonline.com |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The indole chromophore exhibits characteristic absorption bands in the UV region, typically around 220 nm and 280 nm. nist.govresearchgate.net The substitution pattern on the indole ring can influence the position and intensity of these absorption maxima. The electronic spectra of indole and its derivatives are often complex due to the presence of multiple electronic transitions. nih.gov

Table 4: UV-Vis Absorption Maxima for Indole Chromophore

| Transition | Approximate λ_max (nm) | Reference |

|---|---|---|

| π → π* | ~220 | nist.gov |

| π → π* | ~280 | nist.govresearchgate.net |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and elemental composition of a compound. google.com This technique provides a highly accurate mass measurement, which allows for the unambiguous determination of the molecular formula. For 4-((2S)-pyrrolidin-2-yl)indole, HRMS would confirm its elemental composition of C₁₂H₁₄N₂. This technique is also invaluable for characterizing analogues and metabolites. For example, the mass spectrum of a synthesized pyrrolidine-2,5-dione derivative showed a molecular ion (m/z) at 345.15. heteroletters.org

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography stands as a definitive method for the unambiguous determination of the three-dimensional structure of a molecule, providing precise information on bond lengths, bond angles, and torsional angles. This technique is particularly crucial for establishing the absolute stereochemistry of chiral centers and for elucidating the preferred solid-state conformation of a molecule. For complex heterocyclic systems such as 4-((2S)pyrrolidin-2-yl)indole and its analogues, where multiple stereocenters and rotatable bonds can lead to a variety of stereoisomers and conformers, X-ray crystallography offers unparalleled insight into their structural intricacies.

The determination of absolute configuration through X-ray diffraction relies on the phenomenon of anomalous scattering. mit.eduthieme-connect.de When X-rays interact with the electron cloud of an atom, a small phase shift occurs, which is dependent on the atomic number of the element and the wavelength of the incident X-rays. mit.edu For non-centrosymmetric crystals, which are formed by enantiomerically pure chiral compounds, this anomalous scattering leads to measurable differences in the intensities of Friedel pairs (reflections h,k,l and -h,-k,-l). mit.edu By analyzing these intensity differences, the absolute arrangement of atoms in space can be determined, thus unequivocally assigning the absolute configuration (R or S) to each stereocenter. nih.govresearchgate.net

Furthermore, the detailed atomic coordinates obtained from a crystal structure provide a high-resolution snapshot of the molecule's conformation in the solid state. This includes the puckering of cyclic systems like the pyrrolidine ring, the relative orientation of the pyrrolidine and indole moieties, and the spatial disposition of any substituents. This information is vital for understanding structure-activity relationships, as the biological activity of a molecule is often intrinsically linked to its specific three-dimensional shape and the presentation of its functional groups for interaction with biological targets.

Computational Chemistry and Molecular Modeling of 4 2s Pyrrolidin 2 Yl Indole Interactions

Molecular Dynamics and Conformational Analysis

Dihedral Angle Studies and Preferred Conformational States

The spatial arrangement of the indole (B1671886) and pyrrolidine (B122466) rings, defined by the dihedral angle between them, is a critical determinant of a molecule's biological activity. Computational energy profiling helps identify the most stable, low-energy conformational states.

Table 1: Dihedral Angles in Related Indole-Pyrrolidine Compounds This table is interactive and can be sorted by clicking on the headers.

| Compound Class | Interacting Rings | Dihedral Angle (°) | Significance | Reference |

|---|---|---|---|---|

| 5-indolyl-4-hydroxy-2-pyridones | Indole and 2-Pyridone | 129 | Lowest energy conformation, reduces steric clash. | acs.org |

| Spiro-[indoline-3,2'-pyrrolidine] | Quinoline and Indole | 29.30 | Defines the twist between major ring systems. | nih.gov |

| 1-(Arylsulfonyl)indoles | Indole and Benzene (B151609) | 72.8 - 79.1 | V-shape conformation. | mdpi.com |

| 4-((pyrrolidin-1-ylsulfonyl) methyl)aniline | Pyrrolidine and Benzene | 26.70 | Defines the relative orientation of the two rings. | researchgate.net |

Molecular Docking Simulations with Biological Target Receptors and Enzymes

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For the indole-pyrrolidine class of compounds, docking studies have been performed against a wide array of biological targets to elucidate their potential therapeutic applications, including anticancer, antimicrobial, and antiviral activities. frontiersin.orgchapman.edupensoft.net

These simulations are essential for structure-based drug design, allowing researchers to visualize how molecules like 4-((2S)Pyrrolidin-2-YL)indole and its derivatives might interact with and inhibit enzymes or receptors critical to disease pathways. For example, various indole derivatives have been docked against targets such as the EGFRT790M and BRAFV600E kinases in cancer mdpi.com, the main protease (Mpro) of SARS-CoV-2 chapman.edu, and bacterial DNA gyrase. researchgate.netresearchgate.net

Table 2: Examples of Molecular Docking Targets for Indole-Pyrrolidine Analogs This table is interactive and can be sorted by clicking on the headers.

| Compound Type | Biological Target | Therapeutic Area | Reference |

|---|---|---|---|

| Spirooxindole-pyrrolidine derivatives | Plk4 Kinase | Anticancer | pensoft.net |

| 5-chloro-indole-2-carboxylates | EGFRT790M, BRAFV600E | Anticancer | mdpi.com |

| 5-chloro-3-(methoxyvinyl)-indole-2-carboxamides | EGFRWT/EGFRT790M | Anticancer | nih.gov |

| Spiro[3H-indole-3,2´-pyrrolidin]-2(1H)-ones | MDM2-p53 Interaction | Anticancer | researchgate.net |

| Indole derivatives | SARS-CoV-2 Main Protease (Mpro) | Antiviral | chapman.edu |

| Indolyl-dithiole derivatives | UDP-N-acetylmuramate-alanine ligase (MurC) | Antimicrobial | frontiersin.org |

| Eticlopride-based pyrrolidines | Dopamine D2/D3 Receptors | Neuroscience | nih.gov |

A key output of molecular docking is the prediction of ligand-protein binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol). A lower (more negative) binding energy generally indicates a more stable and favorable interaction. These predictions help prioritize compounds for synthesis and experimental testing.

Studies on indole-pyrrolidine analogs have shown a wide range of predicted affinities depending on the specific substitutions and the target protein. For instance, certain 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamide derivatives showed high predicted binding affinities for the EGFRT790M mutant, with docking scores of -9.88 and -9.47 kcal/mol. nih.gov In another study, spirooxindole derivatives targeting Plk4 kinase exhibited favorable LibDock scores up to 110.12, suggesting strong potential for inhibition. pensoft.net These computational predictions often correlate well with experimentally determined inhibitory concentrations (IC₅₀ values). pensoft.net

Table 3: Predicted Binding Affinities for Indole-Pyrrolidine Analogs This table is interactive and can be sorted by clicking on the headers.

| Compound Class | Target Protein | Predicted Affinity | Method/Unit | Reference |

|---|---|---|---|---|

| 5-chloro-indole-carboxamides | EGFRT790M | -9.88 kcal/mol | Docking Score | nih.gov |

| Indolyl-dithiole acid | MurC | -11.5 kcal/mol | Docking Score | frontiersin.org |

| Spirooxindole derivatives | Plk4 Kinase | 110.12 | LibDock Score | pensoft.net |

| Methylenedioxyphenyl-amides | Myeloperoxidase | -7.79 kcal/mol | Docking Score | acs.org |

| Natural Product Indole Derivatives | SARS-CoV-2 Mpro | ≤−8 kcal/mol | Docking Score | chapman.edu |

| Naphthofuran Pyrimidines | E. coli DNA gyrase | -10.3 kcal/mol | Docking Score | researchgate.net |

Beyond predicting binding energy, molecular docking provides a detailed, atom-level view of the interactions between a ligand and its target. These interactions typically include hydrogen bonds, hydrophobic contacts, ionic bonds, and pi-stacking, which collectively anchor the ligand in the protein's active site.

For indole-pyrrolidine derivatives, specific interactions are consistently highlighted as crucial for potent activity. For example, in the binding of derivatives to the EGFRT790M kinase, a key hydrogen bond and an ionic bond with the amino acid residue Asp776 were identified as critical for high affinity. nih.gov Similarly, in the inhibition of the SARS-CoV-2 main protease, hydrogen bonding with Cys145 and hydrophobic interactions with Gln189 were predicted for the most active indole compounds. chapman.edu The indole ring itself often participates in pi-pi stacking or hydrophobic interactions with aromatic residues in the binding pocket, while the pyrrolidine ring and its substituents can form critical hydrogen bonds. frontiersin.orgchapman.edu

Table 4: Key Binding Site Interactions for Indole-Pyrrolidine Analogs This table is interactive and can be sorted by clicking on the headers.

| Ligand Class | Target Protein | Key Interacting Residues | Type of Interaction | Reference |

|---|---|---|---|---|

| 5-chloro-indole-carboxamides | EGFRT790M | Asp776 | Hydrogen Bond, Ionic Bond | nih.gov |

| Indole Derivatives | SARS-CoV-2 Mpro | Cys145, Gln189 | Hydrogen Bond, Hydrophobic Contact | chapman.edu |

| Pyrrolidine Analogs | SARS-CoV-2 Macrodomain | Leu126 | Hydrogen Bond | biorxiv.org |

| Indolyl-dithiole derivatives | MurC, Lanosterol demethylase | Not specified | Hydrogen Bonds, Pi-stacking | frontiersin.org |

| VHL Ligands | VHL E3 Ubiquitin Ligase | Not specified | Hydrogen Bond with water network | acs.org |

In Silico ADME Prediction for Preclinical Drug-Likeness

Before a compound can be considered a viable drug candidate, it must possess favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. In silico ADME prediction tools, such as SwissADME and pkCSM, are widely used to evaluate the drug-likeness of novel molecules at an early stage. researchgate.netacs.org These programs calculate various physicochemical properties and predict pharmacokinetic behaviors.

For indole-pyrrolidine derivatives, these predictions are essential for optimizing lead compounds. Key evaluated parameters include adherence to Lipinski's Rule of Five (which predicts oral bioavailability), gastrointestinal (GI) absorption, blood-brain barrier (BBB) penetration, and potential toxicity. mdpi.comresearchgate.netresearchgate.net Numerous studies on novel indole-based compounds report favorable in silico ADME profiles, showing good GI absorption and adherence to drug-likeness criteria, thereby supporting their potential for further development. mdpi.comnih.govjst.go.jp

Table 5: Typical In Silico ADME Predictions for Indole-Based Drug Candidates This table is interactive and can be sorted by clicking on the headers.

| ADME Parameter | Predicted Outcome | Significance | Common Tools | Reference |

|---|---|---|---|---|

| Lipinski's Rule of Five | Generally compliant | Predicts good oral bioavailability and drug-likeness. | SwissADME, pkCSM | researchgate.netresearchgate.net |

| GI Absorption | High | Indicates the compound is likely to be well-absorbed from the gut. | SwissADME | researchgate.net |

| Bioavailability Score | Good | A composite score indicating overall drug-like potential. | SwissADME | nih.gov |

| Toxicity Prediction | Low/Acceptable | Flags potential toxicity issues early in development. | ProTox-II | acs.org |

| Physicochemical Properties | Within acceptable ranges | Ensures properties like solubility and stability are suitable. | SwissADME | researchgate.net |

Pharmacological and Biological Research on 4 2s Pyrrolidin 2 Yl Indole and Its Derivatives

Mechanisms of Action Research

The diverse biological effects of 4-((2S)Pyrrolidin-2-YL)indole derivatives are rooted in their ability to interact with a variety of molecular targets. The following sections detail the research into these mechanisms.

Enzyme Inhibition Studies

Derivatives of the this compound scaffold have been investigated for their capacity to inhibit a range of enzymes implicated in various disease pathologies.

Cyclooxygenase (COX): Certain indole (B1671886) derivatives have been identified as inhibitors of cyclooxygenase enzymes, which are key mediators of inflammation. For instance, a series of 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N′-[(E)-(substituted phenyl) methylidene] acetohydrazide derivatives were synthesized and evaluated for their anti-inflammatory and COX inhibitory activities. Notably, some of these compounds demonstrated selective inhibition of COX-2, suggesting a potential for reduced gastrointestinal side effects compared to non-selective NSAIDs. mdpi.com Docking studies have further elucidated the binding interactions of these indole derivatives within the COX-2 active site. mdpi.com

Aldose Reductase: Aldose reductase is an enzyme implicated in the pathogenesis of diabetic complications. Research into indole-based derivatives has led to the development of bifunctional aldose reductase inhibitors with antioxidant properties. researchgate.net These compounds are designed to mitigate the effects of hyperglycemia-induced oxidative stress. researchgate.net

Dipeptidyl Peptidase-4 (DPP-4): DPP-4 inhibitors are a class of oral hypoglycemic agents used in the management of type 2 diabetes. mdpi.comresearchgate.net The development of pyrrolidine-based derivatives has been a significant area of research in the quest for potent and selective DPP-4 inhibitors. researchgate.net

Hepsin: Hepsin, a type-II transmembrane serine protease, is overexpressed in prostate cancer and is a target for anticancer therapies. researchgate.netnih.gov Small-molecule inhibitors of hepsin have been identified through high-throughput screening, with some compounds showing the ability to attenuate pericellular proteolytic activity. researchgate.netnih.gov

Histone Deacetylase (HDAC): HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression and are important targets in cancer therapy. Spirooxindole derivatives have been rationally designed as dual inhibitors of MDM2 and HDACs, demonstrating antiproliferative activity in cancer cell lines. nih.gov

Phosphodiesterase 4 (PDE4): PDE4 is a key enzyme in the degradation of cyclic AMP (cAMP) and is a target for anti-inflammatory drugs. researchgate.netnih.govrealmofcaring.orgnih.govmdpi.com Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn modulates inflammatory responses. mdpi.com

Urease: Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea and is associated with infections by bacteria such as Helicobacter pylori. nih.govresearchgate.net The inhibitory potential of various compounds, including those with a pyrrolidine (B122466) scaffold, against urease has been investigated as a potential therapeutic strategy for ulcers and other related conditions. nih.govmdpi.com

Aromatase: Aromatase is a key enzyme in the biosynthesis of estrogens and a target for the treatment of hormone-dependent breast cancer. researchgate.netnih.gov Non-steroidal aromatase inhibitors, including indole-based derivatives, have been designed and synthesized, with some compounds showing potent inhibitory activity. researchgate.netnih.gov

MmpL3: Mycobacterial membrane protein Large 3 (MmpL3) is an essential transporter involved in the biosynthesis of the mycobacterial cell wall, making it an attractive target for new antitubercular drugs. nih.govresearchgate.net Indole-2-carboxamides are a class of MmpL3 inhibitors that have shown potent activity against Mycobacterium tuberculosis. researchgate.net

DNA Topoisomerase II: DNA topoisomerases are essential enzymes that regulate the topology of DNA and are validated targets for anticancer and antibacterial agents. mdpi.com Pyrazolo[1,5-a]indole derivatives have been identified as catalytic inhibitors of DNA topoisomerase I and/or II, exhibiting growth-inhibitory activity in human cancer cell lines. Additionally, novel 1,2,4-oxadiazole/pyrrolidine hybrids have been designed as inhibitors of bacterial DNA gyrase and topoisomerase IV. nih.gov

Table 1: Summary of Enzyme Inhibition Studies

| Enzyme Target | Derivative Class | Key Findings |

|---|---|---|

| Cyclooxygenase (COX) | Indole-hydrazones | Selective inhibition of COX-2. mdpi.com |

| Aldose Reductase | Indole-based bifunctional compounds | Inhibition of aldose reductase with antioxidant activity. researchgate.net |

| Dipeptidyl Peptidase-4 (DPP-4) | Pyrrolidine-based derivatives | Potent and selective inhibition of DPP-4. researchgate.net |

| Hepsin | Small-molecule inhibitors | Attenuation of pericellular proteolytic activity. researchgate.netnih.gov |

| Histone Deacetylase (HDAC) | Spirooxindole derivatives | Dual inhibition of MDM2 and HDACs with antiproliferative effects. nih.gov |

| Phosphodiesterase 4 (PDE4) | Various | Modulation of inflammatory responses through cAMP pathway. mdpi.com |

| Urease | Pyrrolidine derivatives | Inhibition of urease activity. nih.govmdpi.com |

| Aromatase | Indole-based derivatives | Potent non-steroidal inhibition of aromatase. researchgate.netnih.gov |

| MmpL3 | Indole-2-carboxamides | Potent activity against Mycobacterium tuberculosis. researchgate.net |

| DNA Topoisomerase II | Pyrazolo[1,5-a]indoles, 1,2,4-oxadiazole/pyrrolidine hybrids | Catalytic inhibition of human and bacterial topoisomerases. nih.gov |

Receptor Modulation and Agonism/Antagonism Studies

The interaction of this compound derivatives with various receptors is a key aspect of their pharmacological profile.

Serotonin (B10506) Receptors: While not directly focused on the this compound core, related indole derivatives have been explored for their interaction with serotonin receptors, which are crucial in the regulation of mood and behavior.

Adrenergic Receptors: The interaction of indole derivatives with adrenergic receptors, which are involved in regulating physiological processes such as heart rate and blood pressure, has been a subject of investigation.

CB1 Receptor Allosteric Modulation: The cannabinoid CB1 receptor is a G-protein coupled receptor involved in a variety of physiological processes. nih.gov Indole-2-carboxamides have been identified as allosteric modulators of the CB1 receptor, capable of enhancing agonist binding and exhibiting biased signaling. nih.govrealmofcaring.orgnih.govresearchgate.netfrontiersin.org

Imidazoline I2 Receptors: Research into ligands for imidazoline receptors has been ongoing, with some indole-containing compounds being evaluated for their binding affinity and potential therapeutic applications.

Epidermal Growth Factor Receptor (EGFR): EGFR is a key target in cancer therapy, and its inhibition can block tumor cell proliferation. researchgate.netnih.govnih.gov Indole-based inhibitors of EGFR have been developed, with some showing potent activity against mutant forms of the receptor. researchgate.netnih.govnih.goveurekaselect.com

BRAFV600E: The BRAF V600E mutation is a common driver of melanoma and other cancers. Novel 5-chloro-indole-2-carboxylate derivatives have been developed as potent inhibitors of the mutant EGFR/BRAF pathways, demonstrating significant antiproliferative activity. researchgate.netnih.govnih.govmdpi.com

Vascular Endothelial Growth Factor Receptor (VEGFR): VEGFRs play a critical role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. mdpi.commdpi.comnih.govresearchgate.net Indolin-2-one derivatives containing a pyrrole (B145914) ring have been identified as potent inhibitors of VEGFR, FGF, and PDGF receptor tyrosine kinases. nih.gov

Akt: The Akt signaling pathway is a central regulator of cell survival, proliferation, and metabolism. The inhibitory effects of indole derivatives on this pathway have been explored in the context of cancer research.

Leucine-Rich Repeat Kinase 2 (LRRK2): Mutations in the LRRK2 gene are a common cause of familial Parkinson's disease. researchgate.net Pyrrolo[2,3-d]pyrimidine-derived inhibitors of LRRK2 have been designed and synthesized, showing high potency and selectivity. nih.govnih.gov

Glucagon Receptor: The glucagon receptor plays a role in glucose homeostasis, and its modulation is a therapeutic strategy for diabetes.

PPARγ: Peroxisome proliferator-activated receptor gamma (PPARγ) is a nuclear receptor that regulates fatty acid storage and glucose metabolism.

Table 2: Summary of Receptor Modulation Studies

| Receptor Target | Derivative Class | Key Findings |

|---|---|---|

| CB1 Receptor | Indole-2-carboxamides | Allosteric modulation, enhancement of agonist binding, and biased signaling. nih.govrealmofcaring.orgnih.govresearchgate.netfrontiersin.org |

| EGFR | Indole-based inhibitors | Potent inhibition of wild-type and mutant EGFR. researchgate.netnih.govnih.goveurekaselect.com |

| BRAF V600E | 5-chloro-indole-2-carboxylates | Potent inhibition of the BRAF V600E mutant. researchgate.netnih.govnih.govmdpi.com |

| VEGFR | Indolin-2-one derivatives | Potent inhibition of VEGFR, FGF, and PDGF receptor tyrosine kinases. nih.gov |

| LRRK2 | Pyrrolo[2,3-d]pyrimidines | High potency and selectivity for LRRK2. nih.govnih.gov |

Ion Channel Modulation

The ability of this compound derivatives to modulate the activity of ion channels has also been a focus of research.

Sodium Channels: Voltage-gated sodium channels are crucial for the initiation and propagation of action potentials. A novel class of 4-phenyl-2-(pyrrolidinyl)nicotinamide derivatives has been discovered as potent activators of the Nav1.1 sodium channel, which is genetically linked to Dravet syndrome. nih.gov

In Vitro Biological Activity Evaluation

The therapeutic potential of this compound derivatives has been further assessed through a variety of in vitro biological assays.

Antiproliferative and Anticancer Activity

A significant body of research has focused on the antiproliferative and anticancer properties of indole and pyrrolidine derivatives.

Various substituted indole derivatives have demonstrated significant cytotoxic activity against a range of human cancer cell lines. researchgate.net For example, new indolylpyrrole derivatives have shown potent activity against prostate and ovarian cancer cells. Similarly, pyrrolidone derivatives have been evaluated for their in vitro anticancer activity against non-small cell lung cancer cells. researchgate.net Diphenylamine-pyrrolidin-2-one-hydrazone derivatives have also been identified as promising anticancer agents, with selectivity towards prostate cancer and melanoma cell lines. nih.gov

The mechanisms underlying the anticancer effects of these compounds are often linked to their ability to inhibit key enzymes and receptors involved in cancer cell proliferation and survival, such as EGFR, BRAF, and VEGFR. researchgate.netnih.govnih.govnih.gov

Table 3: Selected In Vitro Anticancer Activity of Indole and Pyrrolidine Derivatives

| Derivative Class | Cancer Cell Line(s) | Key Findings |

|---|---|---|

| Indolylpyrroles | Prostate (PC-3), Ovarian (SKOV3) | Potent cytotoxic activity. |

| Pyrrolidones | Non-small cell lung cancer (A549) | Inhibition of cancer cell growth. researchgate.net |

| Diphenylamine-pyrrolidin-2-one-hydrazones | Prostate (PPC-1), Melanoma (IGR39) | Selective anticancer activity. nih.gov |

| 5-chloro-indole-2-carboxylates | Various | Antiproliferative activity linked to EGFR/BRAF inhibition. researchgate.netnih.govnih.gov |

Antimicrobial Activity

The this compound scaffold and its derivatives have also been explored for their potential to combat a wide range of microbial pathogens.

Antibacterial Activity: Numerous studies have demonstrated the antibacterial potential of indole and pyrrolidine derivatives against both Gram-positive and Gram-negative bacteria. researchgate.netnih.govbiointerfaceresearch.com For instance, certain pyrrolidine-2-one derivatives have shown inhibitory activity against Escherichia coli, Staphylococcus aureus, Staphylococcus epidermis, and Klebsiella sp. Synthetic indole derivatives have been found to be effective against multidrug-resistant Gram-positive bacteria by inhibiting their respiratory metabolism. nih.gov Furthermore, thiazole-based pyrrolidine derivatives have been synthesized and shown to selectively inhibit Gram-positive bacteria. biointerfaceresearch.com

Antifungal Activity: The search for new antifungal agents has led to the investigation of indole and pyrrolidine derivatives. nih.govmdpi.comresearchgate.netnih.govmdpi.com Peptidomimetic structures based on an antifungal peptide and containing indole and pyrrolidine-2,4-dione moieties have been designed and shown to have potent antifungal activity against Aspergillus niger, Candida albicans, and Saccharomyces cerevisiae. nih.gov New indole derivatives containing 1,2,4-triazole and 1,3,4-thiadiazole have also exhibited excellent antifungal activities, particularly against Candida krusei. nih.gov

Antiviral Activity: The broad biological activity of indole derivatives extends to antiviral effects. nih.govresearchgate.net Indole-containing compounds have been designed as antiviral drugs to combat various viral infections. nih.gov For example, specific indole derivatives have been identified as anti-influenza A virus agents. researchgate.net

Antitubercular Activity: Given the urgent need for new drugs to treat tuberculosis, derivatives of this compound have been investigated for their activity against Mycobacterium tuberculosis. As mentioned earlier, indole-2-carboxamides that inhibit MmpL3 have shown significant promise. researchgate.net Additionally, certain pyrrolidine derivatives have demonstrated better anti-TB activity than the standard drug ethambutol. nih.gov

Antimalarial Activity: The indole nucleus is a common feature in many antimalarial compounds, and research continues to explore new derivatives with improved efficacy against Plasmodium falciparum.

Table 4: Summary of In Vitro Antimicrobial Activity

| Activity | Pathogen(s) | Derivative Class | Key Findings |

|---|---|---|---|

| Antibacterial | E. coli, S. aureus, Klebsiella sp. | Pyrrolidine-2-ones | Inhibitory activity against various bacteria. |

| Antibacterial | Multidrug-resistant Gram-positive bacteria | Synthetic indoles | Inhibition of respiratory metabolism. nih.gov |

| Antifungal | A. niger, C. albicans, S. cerevisiae | Indole and pyrrolidine-2,4-dione peptidomimetics | Potent antifungal activity. nih.gov |

| Antiviral | Influenza A virus | Indole derivatives | Identification of anti-influenza agents. researchgate.net |

| Antitubercular | Mycobacterium tuberculosis | Indole-2-carboxamides, Pyrrolidines | Inhibition of MmpL3 and potent anti-TB activity. researchgate.netnih.gov |

Anti-inflammatory and Analgesic Activities

Derivatives of 4-((2S)-pyrrolidin-2-yl)indole have been investigated for their potential to combat inflammation and pain. The indole nucleus is a well-established pharmacophore in the design of anti-inflammatory agents, and its combination with a pyrrolidine moiety has yielded compounds with significant biological activity. nih.govresearchgate.net Non-steroidal anti-inflammatory drugs (NSAIDs) are widely used for managing inflammation, but they are associated with gastrointestinal side effects. nih.govnih.gov This has driven research into new, safer anti-inflammatory and analgesic drugs. nih.govresearchgate.net

Research into hybrid molecules containing both indole and imidazole (B134444) nuclei has demonstrated promising anti-inflammatory and antinociceptive (analgesic) effects. nih.gov For instance, the compounds 5-(1H-Indol-3-yl-methylene)-2-thioxo-imidazolidin-4-one (LPSF/NN-56) and 3-(4-Bromo-benzyl)-5-(1H-indol-3-yl-methylene)-2thioxo-imidazolidin-4-one (LPSF/NN-52) showed anti-inflammatory activity by reducing leukocyte migration and decreasing the levels of pro-inflammatory cytokines such as TNF-α and IL-1β in animal models. nih.gov In a model of acetic acid-induced pain, these compounds also demonstrated analgesic properties, with LPSF/NN-56 and LPSF/NN-52 reducing abdominal writhing by 63.1% and 52.1%, respectively. nih.gov

Further studies on different indole derivatives have also confirmed their potential. A study involving 24 synthetic indole derivatives identified two compounds, N-(4′-Chlorophenyl) (4,6-dimethoxy-2,3-diphenyl-1H-indol-7-yl)methanimine (3a-II) and N-(4′-Methylphenyl) (4,6-dimethoxy-2,3-diphenyl-1H-indol-7-yl)methanimine (4a-II), as having significant anti-inflammatory, analgesic, and antipyretic activities with better gastroprotective profiles compared to the standard drug indomethacin. nih.gov Similarly, a series of 3-(2-aminopyrimidin-4-yl) indole derivatives showed notable analgesic and anti-inflammatory effects. Compounds within this series, particularly 4j and 4k, exhibited 87.4% and 88.2% inhibition of paw edema, respectively, which is comparable to indomethacin (92.7%), but with a significantly lower ulcerogenic index. researchgate.net

| Compound | Biological Activity | Key Findings | Reference |

|---|---|---|---|

| LPSF/NN-56 | Anti-inflammatory & Analgesic | Reduced leukocyte migration and pro-inflammatory cytokines (TNF-α, IL-1β). 63.1% reduction in acetic acid-induced writhing. | nih.gov |

| LPSF/NN-52 | Anti-inflammatory & Analgesic | Reduced leukocyte migration and pro-inflammatory cytokines (TNF-α, IL-1β). 52.1% reduction in acetic acid-induced writhing. | nih.gov |

| Compound 3a-II | Anti-inflammatory & Analgesic | Demonstrated potent anti-inflammatory and analgesic effects with good gastroprotection. | nih.gov |

| Compound 4a-II | Anti-inflammatory & Analgesic | Showed strong anti-inflammatory and analgesic potential with reduced gastric ulcer risk. | nih.gov |

| Compound 4j | Anti-inflammatory & Analgesic | 87.4% inhibition of paw edema and 78.5% protection against acetic acid-induced writhing with a low ulcerogenic index. | researchgate.net |

| Compound 4k | Anti-inflammatory & Analgesic | 88.2% inhibition of paw edema and 76.6% protection against acetic acid-induced writhing with a low ulcerogenic index. | researchgate.net |

Antidiabetic Activity

The pyrrolidine and indole scaffolds are key components in the development of novel treatments for Diabetes Mellitus (DM), a major global health issue. researchgate.netnih.gov Researchers have focused on synthesizing derivatives that can inhibit enzymes crucial to carbohydrate metabolism, such as α-amylase and α-glucosidase, as a strategy for managing type-2 diabetes. nih.govrsc.org

Pyrrolidine derivatives have attracted significant attention for their potential as antidiabetic agents. researchgate.net One study involved the synthesis of N-Boc-proline amides, which were tested for their ability to inhibit α-amylase and α-glucosidase. The 4-methoxy analogue (3g) was particularly effective, with IC50 values of 26.24 µg/mL against α-amylase and 18.04 µg/mL against α-glucosidase. nih.gov Another series of indole derivatives incorporating a thiazolidine-2,4-dione moiety also showed potent α-glucosidase inhibitory activity. nih.gov Compound IT4 from this series was the most potent, with an IC50 value of 2.35 µM, significantly stronger than the standard drug acarbose (IC50 = 575.02 µM). In vivo studies confirmed that compound IT4 could suppress fasting blood glucose levels and improve glucose tolerance in diabetic mice. nih.gov

Dipeptidyl peptidase-IV (DPP-IV) inhibitors, known as gliptins, are another class of drugs used for treating type 2 diabetes. mdpi.com The 2-cyanopyrrolidine structure is a key feature known to produce reversible and potent inhibition of the DPP-IV enzyme. mdpi.com This highlights the versatility of the pyrrolidine ring in designing various classes of antidiabetic compounds.

| Compound/Series | Target Enzyme | Inhibitory Activity (IC50) | Reference |

|---|---|---|---|

| N-Boc proline amide (3g) | α-Amylase | 26.24 µg/mL | nih.gov |

| N-Boc proline amide (3g) | α-Glucosidase | 18.04 µg/mL | nih.gov |

| Indole-thiazolidinedione (IT4) | α-Glucosidase | 2.35 µM | nih.gov |

| Acarbose (Reference) | α-Glucosidase | 575.02 µM | nih.gov |

| 2-Cyanopyrrolidine derivatives | DPP-IV | Potent, nanomolar inhibition | mdpi.com |

Other Biological Modulations

Beyond their anti-inflammatory and antidiabetic properties, derivatives based on the pyrrolidine and indole frameworks have been explored for a range of other central nervous system activities.

Anxiolytic, Antidepressant, and Anticonvulsant Activities: Several studies have focused on developing derivatives with potential applications in treating anxiety, depression, and epilepsy. A series of N-Mannich bases derived from 4,4-diphenylpyrrolidin-2-one were synthesized and evaluated for these properties. nih.gov One compound, 4,4-diphenyl-1-((4-phenylpiperazin-1-yl)methyl)pyrrolidin-2-one (compound 8), demonstrated anticonvulsant activity in both the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models. nih.gov Furthermore, this compound exhibited significant anxiolytic-like activity in the four-plate test and potential antidepressant-like effects by reducing immobility time in the forced swim test. nih.gov

Similarly, new 2-substituted 4-hydroxybutanamides with affinity for GABA transporters (GATs) have shown anxiolytic-like, antidepressant-like, and antinociceptive properties. nih.gov An indole derivative, specifically a 13H-indolo[2,3-a]thiopyrano[2,3-g]quinolizine, also displayed dose-dependent anxiolytic-like activity, which was suggested to be mediated through the serotonergic system, particularly involving 5-HT2A receptors. mdpi.com

Antihypertensive, Anthelmintic, Antioxidant, and Antiparkinsonian Activities: While the core searches provided extensive data on CNS activities like anxiolytic and anticonvulsant effects, specific evidence for antihypertensive, anthelmintic, antioxidant, and antiparkinsonian activities for 4-((2S)-pyrrolidin-2-yl)indole itself is less direct in the provided results. However, the broad pharmacological potential of the indole nucleus is well-documented, with various derivatives showing antioxidant properties among others. researchgate.net Pyrrolidin-2-one derivatives have also been noted for their hypotensive (blood pressure lowering) effects in rodents, suggesting a potential for antihypertensive applications. dntb.gov.ua The diverse biological activities of these scaffolds indicate a promising area for future research to explore these other therapeutic possibilities.

Structure-Activity Relationship (SAR) Studies for Optimal Biological Potency

Understanding the relationship between the chemical structure of a compound and its biological activity is crucial for designing more potent and selective drugs. For derivatives of 4-((2S)-pyrrolidin-2-yl)indole, SAR studies have provided key insights into how modifications to the core structure influence pharmacological effects.

Influence of Stereochemistry on Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a critical role in biological activity. The specific orientation of functional groups determines how a molecule interacts with its biological target. For pyrrolidine-containing compounds, the stereochemistry of the pyrrolidine ring is often a key determinant of potency.

Impact of Substitution Patterns

The type and position of chemical groups (substituents) on both the indole and pyrrolidine rings are critical factors that modulate the biological potency of these derivatives.

Indole Ring Positions: Modifications to the indole ring can significantly alter a compound's activity profile. For instance, in one study, it was found that for indole-propenone derivatives, the presence of a methoxy group at the C5 or C6 position of the indole nucleus was beneficial for optimal activity. researchgate.net Another study on different indole derivatives showed that substitution at position 4 of the indole ring was the least favorable for activity, while substitution at position 7 was the most favorable. researchgate.net Furthermore, fluorine-substituted derivatives were found to be more potent than their chlorine-substituted counterparts. researchgate.net

Pyrrolidine Ring Positions: The substitution pattern on the pyrrolidine ring is equally important. In the development of cannabinoid receptor agonists, the length of the carbon side chain attached to the core structure was directly related to receptor affinity and potency. researchgate.netnih.gov Short side chains resulted in inactive compounds, whereas chains with 4 to 6 carbons produced optimal activity. researchgate.net In another study on pyrrolidine pentamine derivatives, modifications at the R1 position of the scaffold were shown to be essential for inhibitory activity, demonstrating the importance of both the substituent's nature (an S-phenyl moiety) and its distance from the core structure. nih.gov

Conformational Effects on Biological Interactions

The interaction of a ligand with its receptor is a dynamic process. Molecular docking studies, which predict the preferred binding mode of a molecule, often reveal the importance of conformation. For example, in the study of pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors, molecular docking showed a good correlation between the predicted binding interactions and the experimentally observed inhibitory activity. nih.gov This suggests that the specific conformation adopted by the most potent compounds allows for optimal interaction with key amino acid residues in the active site of the enzymes. The structural rigidity and 3D geometry conferred by the spirocyclic nature of some pyrrolidine derivatives can also be a key factor in their biological activity. researchgate.net

Lead Optimization and Medicinal Chemistry Approaches

The journey from a promising hit compound to a viable drug candidate is a meticulous process of molecular refinement known as lead optimization. For this compound and its derivatives, this endeavor involves a multifaceted approach, leveraging medicinal chemistry strategies to enhance desired pharmacological properties while minimizing off-target effects and undesirable physicochemical characteristics.

Hit-to-Lead Identification and Development

The initial identification of a "hit" compound, often through high-throughput screening, marks the beginning of the drug discovery cascade. A hit is a molecule that displays activity against a biological target of interest. The subsequent hit-to-lead (H2L) phase is a critical step where these initial hits are evaluated and undergo limited optimization to identify promising lead compounds. This process aims to transform a hit, which may have modest potency and suboptimal drug-like properties, into a more refined "lead" with improved characteristics suitable for further development.

For indole derivatives, the process often begins with the identification of a core scaffold, like the this compound moiety, that demonstrates a desired biological activity. The hit-to-lead process for such compounds typically involves:

Confirmation and Evaluation: Initial screening hits are re-tested to confirm their activity and reproducibility. Dose-response curves are generated to determine the concentration at which the compound elicits a half-maximal response (IC50 or EC50).

Analog Synthesis and Preliminary Structure-Activity Relationship (SAR) Studies: Medicinal chemists synthesize a small library of analogs of the initial hit to explore the chemical space around it. This "hit expansion" helps to understand which parts of the molecule are essential for its activity and which can be modified to improve its properties. For the this compound scaffold, this could involve modifications to the indole ring, the pyrrolidine ring, or the linker connecting them.

Early Assessment of Drug-like Properties: Alongside potency, early assessments of absorption, distribution, metabolism, and excretion (ADME) properties are conducted. This helps to identify potential liabilities, such as poor solubility or rapid metabolism, early in the process.

The primary objective of the hit-to-lead stage is to select the most promising chemical series to advance into the more resource-intensive lead optimization phase.

Optimization of Pharmacological and Physico-Chemical Properties

Once a lead compound is identified, the lead optimization phase commences. This is an iterative process of designing, synthesizing, and testing new analogs to achieve a balanced profile of potency, selectivity, and favorable physicochemical and pharmacokinetic properties.

For derivatives of this compound, key areas of optimization include:

Improving Potency: Modifications are made to the lead structure to enhance its binding affinity for the target. This can involve introducing new functional groups that can form additional interactions with the target protein.

Enhancing Solubility: Poor aqueous solubility can hinder a compound's absorption and bioavailability. Strategies to improve solubility include the introduction of polar functional groups or the use of formulation techniques.

Optimizing Lipophilicity: Lipophilicity, often measured as logP or logD, is a critical parameter that influences a compound's permeability across biological membranes, plasma protein binding, and metabolism. Medicinal chemists aim to find an optimal lipophilicity range to ensure good absorption and distribution without excessive metabolic clearance.

Metabolic Stability: Compounds that are rapidly metabolized by enzymes in the liver (such as cytochrome P450s) will have a short duration of action. Modifications can be made to block sites of metabolism, for example, by introducing fluorine atoms or other groups that are less susceptible to enzymatic degradation.

The "Rule of Five" provides a set of guidelines for oral bioavailability, considering factors like molecular weight, lipophilicity, and the number of hydrogen bond donors and acceptors. These principles are often considered during the optimization of indole-pyrrolidine derivatives.

Strategies for Improving Selectivity and Potency

Achieving high potency against the intended target while minimizing activity against other related targets (selectivity) is a paramount goal of lead optimization. High selectivity is crucial for reducing the risk of off-target side effects.

Strategies employed to enhance the selectivity and potency of this compound derivatives include:

Structure-Based Drug Design: If the three-dimensional structure of the biological target is known, computational methods like molecular docking can be used to predict how different analogs will bind. This allows for the rational design of modifications that are expected to improve affinity and selectivity.

Bioisosteric Replacements: This strategy involves replacing a functional group in the lead molecule with another group that has similar physical or chemical properties but may lead to improved potency, selectivity, or pharmacokinetic properties. For example, a phenyl group might be replaced with a pyridine or thiophene ring.

Conformational Restriction: By introducing cyclic structures or other rigidifying elements, the conformational flexibility of a molecule can be reduced. This can lock the molecule into a bioactive conformation that binds more tightly to the target, thereby increasing potency and potentially selectivity.

Systematic structure-activity relationship (SAR) studies are central to this process. By systematically modifying different parts of the this compound scaffold and assessing the impact on biological activity, a detailed understanding of the key structural requirements for potent and selective inhibition is developed. For instance, substitutions on the indole or pyrrolidine rings can significantly impact the compound's interaction with its target.

Preclinical Pharmacological Evaluation in Relevant Animal Models

Following successful in vitro characterization and optimization, promising derivatives of this compound advance to preclinical evaluation in animal models. These in vivo studies are essential to assess the compound's efficacy in a living organism and to understand its pharmacokinetic profile, providing critical data to support the decision to move a candidate into human clinical trials.

Efficacy Studies in Disease Models (e.g., Trypanosoma cruzi infection, inflammatory models)

The therapeutic potential of this compound derivatives is evaluated in animal models that mimic human diseases. The choice of model depends on the intended therapeutic indication.

Trypanosoma cruzi Infection Models: For compounds developed to treat Chagas disease, mouse models of T. cruzi infection are utilized. These studies typically involve infecting mice with the parasite and then administering the test compound. The efficacy is assessed by monitoring parasitemia (the number of parasites in the blood) and survival rates. A significant reduction in parasite load and increased survival compared to untreated control animals would indicate potential therapeutic efficacy. For example, in studies of related trypanocidal compounds, a sharp decrease in parasitemia, with parasites becoming undetectable after a course of treatment, has been observed. nih.gov

Inflammatory Models: To evaluate anti-inflammatory potential, various animal models of inflammation are employed. The carrageenan-induced paw edema model in rats is a common acute inflammation model. The test compound is administered before inducing inflammation, and the reduction in paw swelling is measured over time. A significant inhibition of edema compared to the control group suggests anti-inflammatory activity. Other models can be used to assess efficacy in chronic inflammatory conditions.

The results from these efficacy studies are crucial for establishing proof-of-concept for the therapeutic utility of the this compound derivatives.

Preclinical Pharmacokinetic (PK) Assessments (e.g., absorption, distribution, metabolism, excretion in animal models)

Preclinical pharmacokinetic studies are designed to understand how an animal's body processes a drug candidate. These "ADME" studies are fundamental to predicting the drug's behavior in humans.

Absorption: This determines how much of the drug enters the bloodstream after administration (e.g., oral or intravenous). Studies in animals, often rats or mice, measure the plasma concentration of the compound over time after dosing. The oral bioavailability, which is the fraction of an orally administered dose that reaches the systemic circulation, is a key parameter.

Distribution: Once in the bloodstream, the drug distributes to various tissues and organs. Tissue distribution studies involve analyzing the concentration of the compound in different organs at various time points after administration. This helps to understand where the drug accumulates and whether it reaches the target site of action.

Metabolism: The body's enzymes, primarily in the liver, chemically modify drugs to facilitate their elimination. In preclinical studies, the metabolic stability of the compound is assessed in liver microsomes or hepatocytes. The identification of major metabolites is also important for understanding the drug's clearance pathways and for safety assessment.

Excretion: This is the process by which the drug and its metabolites are removed from the body, primarily through urine and feces. Excretion studies in animal models quantify the amount of the compound and its metabolites eliminated through these routes.

The data gathered from these preclinical PK assessments are used to establish a pharmacokinetic profile for the drug candidate. This profile helps in determining the appropriate dosing regimen for further preclinical and eventual clinical studies.

Assessment of Safety Methodologies in Preclinical Models

A fundamental component of the safety evaluation is the acute toxicity study, often conducted in rodent models such as mice and rats. These studies aim to determine the median lethal dose (LD50), which is the dose required to cause mortality in 50% of the test population. For some indole derivatives, acute toxicity evaluations have demonstrated a favorable safety profile, with no mortality observed at high doses. For instance, a study on certain indole core-containing compounds showed them to be safe up to a dose of 2000 mg/kg. Similarly, total indole alkaloids from Alstonia scholaris exhibited an LD50 in mice of 5.48 g/kg, a dose significantly higher than the clinical dose, suggesting a wide therapeutic window. In the same study, the maximum tolerance dose for five individual indole alkaloids ranged from 0.75 to 4 g/kg in mice.

Beyond acute toxicity, safety pharmacology studies are crucial for identifying potential adverse effects on vital physiological functions. These studies typically focus on the central nervous, cardiovascular, and respiratory systems. For instance, behavioral observations in mice following the administration of total indole alkaloids from Alstonia scholaris revealed effects such as a prone position, shortness of breath, wheezing, and convulsions at a high dose of 12.8 g/kg. In chronic toxicity studies, rats administered these total alkaloids at doses of 50, 100, and 300 mg/kg for 13 weeks showed no adverse effects or dose-dependent changes in weight, food, and water consumption, with a no-observed-adverse-effect-level (NOAEL) of 100 mg/kg.

In vitro assays play a significant role in the early stages of safety assessment, providing a means to screen for potential liabilities before advancing to more extensive in vivo testing. Non-neurotoxicity is a key parameter, and assays such as the MTT assay performed on neuroblastoma SHSY5Y cells can be utilized. For a series of indole-containing compounds, this assay demonstrated that they were non-neurotoxic at the tested concentrations.

The following interactive data tables summarize findings from preclinical safety studies on related indole and pyrrolidine derivatives.

Table 1: Acute Toxicity of Indole Derivatives in Rodents

| Compound/Extract | Animal Model | Route of Administration | LD50 / MTD | Reference |

| Indole Core-Containing Compounds | Not Specified | Not Specified | Safe up to 2000 mg/kg | acs.org |

| Total Indole Alkaloids (Alstonia scholaris) | Mice | Oral | 5.48 g/kg (LD50) | d-nb.info |

| Indole Alkaloid 1 | Mice | Oral | > 0.75 g/kg (MTD) | d-nb.info |

| Indole Alkaloid 2 | Mice | Oral | > 4 g/kg (MTD) | d-nb.info |

MTD: Maximum Tolerated Dose

Table 2: Chronic Toxicity of Total Indole Alkaloids (Alstonia scholaris) in Rats

| Dose (mg/kg/day) | Duration | Key Findings | NOAEL | Reference |

| 50 | 13 weeks | No adverse effects observed | 100 mg/kg | d-nb.info |

| 100 | 13 weeks | No adverse effects observed | 100 mg/kg | d-nb.info |

| 300 | 13 weeks | Fluctuations in some hematological and biochemical parameters | - | d-nb.info |

NOAEL: No-Observed-Adverse-Effect-Level

Table 3: In Vitro Neurotoxicity of Indole Derivatives

| Compound Series | Cell Line | Assay | Result | Reference |

| Indole-containing multitarget inhibitors | SH-SY5Y | MTT Assay | Non-neurotoxic at tested concentrations | acs.org |

It is important to note that while these studies provide valuable insights into the potential safety of 4-((2S)-pyrrolidin-2-yl)indole and its derivatives, the specific toxicological profile of any new compound within this class must be determined through dedicated preclinical safety and toxicology studies.

Future Research Directions for 4 2s Pyrrolidin 2 Yl Indole and Its Derivatives

Exploration of Novel Derivatization and Scaffold Hybridization Strategies for Enhanced Bioactivity

Future research will focus on the strategic modification of the 4-((2S)Pyrrolidin-2-YL)indole core to improve its biological efficacy and selectivity. Two primary strategies are anticipated to be central to these efforts: novel derivatization and scaffold hybridization.

Derivatization involves the introduction of various functional groups at different positions on the indole (B1671886) and pyrrolidine (B122466) rings. The non-planar nature of the pyrrolidine ring allows for the spatial orientation of substituents, which can significantly influence the binding mode and pharmacological profile of the resulting compounds. researchgate.netnih.gov Research could systematically explore substitutions on the indole nitrogen, as well as at positions 4, 5, and 6 of the indole's benzene (B151609) ring, as these modifications are known to impact binding affinity for various receptors. mdpi.com For instance, the addition of electron-withdrawing or electron-donating groups can modulate the electronic properties of the scaffold and its interaction with target proteins.

Scaffold hybridization is a powerful strategy that involves combining the indole-pyrrolidine core with other known pharmacophores or heterocyclic systems to create hybrid molecules with potentially synergistic or novel activities. nih.gov This approach aims to develop agents that can interact with multiple biological targets, a concept gaining traction in the design of treatments for complex diseases. nih.gov For example, creating spiro-compounds by fusing the indole-pyrrolidine scaffold with other rings like oxindole (B195798) or imidazolidine (B613845) can generate structurally complex molecules with unique three-dimensional shapes. mdpi.commdpi.com Such hybrids have shown promise in areas like cancer research by targeting protein-protein interactions. mdpi.com The synthesis of indole-based hybrids with moieties such as coumarin, chalcone, or pyrimidine (B1678525) has also been explored to enhance anticancer, anti-inflammatory, and antimicrobial properties. nih.gov

| Hybrid Scaffold | Potential Partner Moiety | Rationale / Potential Enhanced Bioactivity | Reference Example |

|---|---|---|---|

| Spiro[indole-pyrrolidine] | Oxindole, Imidazolidine | Creation of rigid, 3D structures to target protein-protein interactions (e.g., MDM2-p53) or enzymes; potential for enhanced anticancer activity. | Spirooxindole-pyrrolidines rsc.org |

| Indole-pyrrolidine-sulfonamide | Sulfonamide | Combines motifs known for carbonic anhydrase or tubulin inhibition; potential for anticancer or antidiabetic agents. rsc.orgnih.gov | Pyrrolidine sulfonamides as DPP-IV inhibitors nih.gov |

| Indole-pyrrolidine-dione | Succinimide, Pyrrolidine-2,5-dione | Targets enzymes like COX or 5-LOX for anti-inflammatory effects, or CNS receptors like 5-HT1A for antidepressant activity. nih.govnih.gov | 3-(1H-indol-3-yl)pyrrolidine-2,5-diones nih.gov |

| Indole-pyrrolidine-azole | Imidazole (B134444), Oxadiazole | Known antifungal and antibacterial pharmacophores; potential for developing novel anti-infective agents. nih.gov | Spirooxindole pyrrolidine-linked imidazole hybrids nih.gov |

Advanced Integration of Computational and Experimental Methodologies

The progression of drug discovery for this compound derivatives will increasingly rely on the synergy between computational and experimental techniques. This integrated approach accelerates the design-synthesize-test cycle, allowing for a more rational and efficient exploration of chemical space. nih.gov

In silico methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, are crucial in the initial stages of drug design. nih.gov Molecular docking simulations can predict how different derivatives of the indole-pyrrolidine scaffold bind to the active site of a target protein, providing insights into the key interactions that drive affinity and selectivity. rsc.orgisfcppharmaspire.com This information guides the selection of the most promising candidates for synthesis, saving time and resources. For example, docking studies have been used to evaluate indole derivatives as inhibitors of COX-1/COX-2 enzymes and to understand their binding at the colchicine (B1669291) site of tubulin. rsc.orgisfcppharmaspire.com Similarly, simulations have helped confirm the binding of pyrrolidine-dione derivatives to the 5-HT1A receptor and serotonin (B10506) transporter protein (SERT). nih.gov

Following computational design, the synthesized compounds undergo experimental validation. High-throughput screening can rapidly assess the biological activity of a library of derivatives against a specific target. The experimental results are then fed back into the computational models to refine them, leading to more accurate predictions for the next generation of compounds. nih.gov Furthermore, in silico ADME (absorption, distribution, metabolism, and excretion) predictions can be employed early in the process to assess the drug-like properties of the designed molecules, helping to identify candidates with favorable pharmacokinetic profiles and reducing late-stage attrition. nih.govisfcppharmaspire.com This iterative cycle of computational prediction and experimental validation is a powerful strategy for optimizing lead compounds.

| Phase | Computational Method | Objective | Experimental Method | Objective |

|---|---|---|---|---|

| Design & Selection | Molecular Docking, Pharmacophore Modeling | Predict binding modes and affinity; identify key structural features for activity. researchgate.net | Chemical Synthesis | Create libraries of novel derivatives based on computational insights. |

| Screening & Evaluation | QSAR (Quantitative Structure-Activity Relationship) | Build statistical models linking chemical structure to biological activity. nih.gov | In Vitro Bioassays (e.g., enzyme inhibition, receptor binding) | Determine the actual potency and selectivity of synthesized compounds. nih.gov |

| Optimization | Molecular Dynamics Simulations | Evaluate the stability of ligand-protein complexes over time. mdpi.com | Structure-Activity Relationship (SAR) Analysis | Correlate structural modifications with changes in biological activity to guide optimization. nih.gov |

| Preclinical Assessment | In Silico ADME/Tox Prediction | Forecast pharmacokinetic properties and potential toxicity. isfcppharmaspire.com | In Vivo Studies (e.g., animal models) | Evaluate efficacy and preliminary safety in a biological system. nih.gov |

Investigation of Underexplored Biological Targets and Therapeutic Applications for Indole-Pyrrolidine Scaffolds

While indole and pyrrolidine scaffolds are individually known to target a broad spectrum of biological molecules, the full therapeutic potential of the combined this compound structure remains largely untapped. Future research should venture beyond well-established areas to investigate novel and underexplored biological targets. The versatility of the scaffold makes it a prime candidate for developing therapies for a wide range of diseases. benthamscience.comnih.govresearchgate.net

One promising area is the development of novel anti-infective agents. Given the rise of antimicrobial resistance, there is an urgent need for new drugs. Indole-pyrrolidine derivatives could be screened against bacterial targets like DNA gyrase or topoisomerase IV, or against mycobacterial enzymes to develop new treatments for tuberculosis. nih.govnih.gov

In oncology, research could focus on targeting protein-protein interactions (PPIs), which are often considered challenging to modulate with small molecules. The rigid, three-dimensional structures that can be generated from spiro-indole-pyrrolidine hybrids are well-suited for disrupting such interactions, for example, the p53-MDM2 pathway. mdpi.com Other potential anticancer targets include enzymes involved in DNA repair, such as poly(ADP-ribose) polymerase (PARP), or key components of cell signaling pathways like various protein kinases. nih.gov

The treatment of central nervous system (CNS) disorders is another key area. Derivatives have already shown affinity for serotonin receptors (5-HT1A, 5-HT2A) and the serotonin transporter (SERT), suggesting potential applications as antidepressants or anxiolytics. nih.gov Further exploration could investigate their activity against other CNS targets, such as acetylcholinesterase for Alzheimer's disease or various G-protein coupled receptors (GPCRs) implicated in neurological and psychiatric conditions. nih.gov

Finally, metabolic diseases represent another frontier. Pyrrolidine derivatives have been investigated as inhibitors of dipeptidyl peptidase-4 (DPP-IV) for type 2 diabetes, and as agonists for G-protein coupled receptor 40 (GRP40). nih.govnih.gov The indole-pyrrolidine scaffold provides a new template for designing potent and selective modulators for these and other metabolic targets like α-glucosidase or aldose reductase. nih.gov

Q & A

Q. What are the established synthetic routes for 4-((2S)Pyrrolidin-2-YL)indole, and how can reaction conditions be optimized for higher yields?

The synthesis of this compound typically involves multi-step organic reactions. A common approach includes coupling pyrrolidine derivatives with indole precursors via nucleophilic substitution or palladium-catalyzed cross-coupling reactions. For example, patents describe improved processes using tert-butoxycarbonyl (Boc)-protected intermediates to enhance stereochemical control during pyrrolidine ring formation . Optimization strategies include:

- Catalyst selection : Palladium-based catalysts (e.g., Pd(OAc)₂) improve coupling efficiency in indole functionalization .

- Temperature control : Reactions often proceed at 80–100°C in inert atmospheres to prevent oxidation .

- Solvent systems : Polar aprotic solvents like DMF or acetonitrile enhance solubility of intermediates .

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures ensures high purity .

Q. What analytical techniques are critical for confirming the structural integrity and purity of this compound?

Key methods include:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify stereochemistry (e.g., (2S)-pyrrolidine configuration) and indole substitution patterns .

- Mass Spectrometry (LC-MS or HRMS) : Confirms molecular weight (e.g., m/z 227.69 for related indole derivatives) and detects impurities .

- X-ray Crystallography : Resolves crystal packing and absolute configuration, critical for patent applications .

- HPLC-PDA : Assesses purity (>95% required for biological assays) using reverse-phase C18 columns .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of this compound derivatives?

SAR studies focus on modifying the pyrrolidine and indole moieties to assess pharmacological properties:

- Pyrrolidine modifications : Introduce substituents (e.g., fluorinated or acylated groups) to study steric and electronic effects on target binding .

- Indole substitutions : Replace the indole NH with methyl or benzyl groups to evaluate metabolic stability .

- Biological assays : Test derivatives against kinases (e.g., BTK for oncology) or GPCRs (e.g., serotonin receptors) using IC₅₀ determinations and cell viability assays .

- Computational modeling : Docking simulations (e.g., AutoDock Vina) predict binding affinities to prioritize synthesis .

Q. How should researchers resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?

Discrepancies often arise from pharmacokinetic (PK) limitations or off-target effects. Methodological approaches include:

- PK/PD profiling : Measure plasma half-life, bioavailability, and tissue distribution in rodent models to identify absorption issues .

- Metabolite identification : Use LC-MS/MS to detect active/inactive metabolites that may explain reduced in vivo efficacy .

- Off-target screening : Employ broad-panel kinase assays or transcriptomics to uncover unintended interactions .

- Dose optimization : Conduct dose-response studies to align in vitro IC₅₀ values with achievable plasma concentrations .

Q. What strategies are effective for identifying the primary biological targets of this compound in complex cellular systems?

Target deconvolution requires integrative methods:

- Chemical proteomics : Use biotinylated probes of the compound to pull down interacting proteins from cell lysates, followed by LC-MS/MS identification .

- CRISPR-Cas9 screens : Genome-wide knockout libraries can reveal sensitizing/resistant genes to the compound .

- Thermal shift assays (TSA) : Monitor protein thermal stability shifts upon compound binding to identify direct targets .

- Pathway analysis : RNA-seq or phosphoproteomics data can highlight dysregulated pathways (e.g., MAPK/ERK) .

Featured Recommendations

| Most viewed | ||

|---|---|---|